molecular formula C24H23BrN2O2S2 B12035158 (3Z)-5-bromo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12035158
M. Wt: 515.5 g/mol
InChI Key: FDNFTJNQWUYHHY-MRCUWXFGSA-N
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Description

  • This compound belongs to the class of indolone derivatives, characterized by a fused indole ring system.
  • Its chemical structure consists of an indole core with a thiazolidine ring and a pentyl side chain.
  • The bromine atom at position 5 and the phenyl group contribute to its unique properties.
  • Preparation Methods

      Synthetic Routes:

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  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C24H23BrN2O2S2

    Molecular Weight

    515.5 g/mol

    IUPAC Name

    (5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C24H23BrN2O2S2/c1-3-4-8-13-26-19-12-11-17(25)14-18(19)20(22(26)28)21-23(29)27(24(30)31-21)15(2)16-9-6-5-7-10-16/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3/b21-20-

    InChI Key

    FDNFTJNQWUYHHY-MRCUWXFGSA-N

    Isomeric SMILES

    CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)/C1=O

    Canonical SMILES

    CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C1=O

    Origin of Product

    United States

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